molecular formula C9H12N2O4S B2823359 Ethyl 2-amino-4-sulfamoylbenzoate CAS No. 2248329-75-9

Ethyl 2-amino-4-sulfamoylbenzoate

Cat. No.: B2823359
CAS No.: 2248329-75-9
M. Wt: 244.27
InChI Key: BBFCDBZPBIWSIY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-sulfamoylbenzoate is a chemical compound with the molecular formula C₁₀H₁₂N₂O₄S It is a derivative of benzoic acid and contains an amino group, a sulfamoyl group, and an ethyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-amino-4-hydroxybenzoic acid as the starting material.

  • Reaction Steps:

    • Sulfamoylation: The hydroxyl group of 2-amino-4-hydroxybenzoic acid is converted to a sulfamoyl group using sulfamoyl chloride in the presence of a base.

    • Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester derivative.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfamoyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and various amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Sulfonamides and other substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-4-sulfamoylbenzoate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of sulfamoyl groups on biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-sulfamoylbenzoate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The sulfamoyl group can interact with enzymes and receptors in biological systems.

  • Pathways Involved: The compound may affect metabolic pathways and signaling processes in cells.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-hydroxybenzoate: Similar structure but lacks the sulfamoyl group.

  • Ethyl 2-amino-4-sulfanylbenzoate: Similar structure but contains a sulfanyl group instead of a sulfamoyl group.

Uniqueness: Ethyl 2-amino-4-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-amino-4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-2-15-9(12)7-4-3-6(5-8(7)10)16(11,13)14/h3-5H,2,10H2,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFCDBZPBIWSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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